1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a pyrazole group, which is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . The “1H” indicates the position of a hydrogen atom in the pyrazole ring. The “4-carbaldehyde” suggests the presence of an aldehyde functional group at the 4th position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclobutyl ring and the pyrazole ring. The aldehyde group would likely contribute to the compound’s reactivity .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol. The pyrazole ring could potentially participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the aldehyde group could make the compound polar, affecting its solubility in different solvents .
Scientific Research Applications
Antimicrobial Activity
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds can be effective against a variety of bacterial and fungal strains. For example, a study by Hamed et al. (2020) synthesized derivatives of 1H-pyrazole-4-carbaldehyde and tested their antimicrobial activity against gram-negative and gram-positive bacteria, as well as fungi. Similarly, Sangani et al. (2012) reported on the synthesis of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole that showed promising antimicrobial activity.
Anti-Inflammatory and Antioxidant Activities
These compounds have also been found to possess anti-inflammatory and antioxidant activities. For instance, a study by Sudha et al. (2021) synthesized derivatives and evaluated their effectiveness in these areas, finding some compounds with significant activity.
Chemical Synthesis and Characterization
Much of the research on 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde revolves around its synthesis and characterization. Researchers have focused on developing new methods of synthesis and analyzing the chemical structure of the derivatives. For example, Xu and Shi (2011) discussed the synthesis of a pyrazole derivative and its crystal structure, while Prasath et al. (2015) explored the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones.
Other Biological Evaluations
Additional studies have investigated the broader biological potential of these compounds. For example, El-Naggar et al. (2020) conducted a study on derivatives as potential inhibitors in enzymatic processes, while Sapariya et al. (2017) focused on the synthesis and biological evaluation of compounds for antibacterial, antitubercular, and antimalarial activities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSJAYMPUKYLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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